cIAP1 E3 ligase inhibitor D19 is a small-molecule compound that specifically targets the E3 ubiquitin ligase activity of cellular inhibitor of apoptosis protein 1. This compound has been identified as a promising therapeutic agent, particularly in the context of cancer treatment, by inhibiting the oncogenic function of c-MYC, a transcription factor that plays a significant role in tumorigenesis. The development of D19 stems from its ability to bind to the RING domain of cIAP1, thereby disrupting its interaction with E2 ubiquitin-conjugating enzymes and inhibiting its ligase activity .
D19 was discovered through high-throughput screening assays designed to identify inhibitors of cIAP1. It belongs to a class of compounds known as E3 ligase inhibitors, which are being explored for their potential in cancer therapies due to their role in modulating protein degradation pathways. As an E3 ligase inhibitor, D19 represents a novel approach in targeting protein interactions that are crucial for cell survival and proliferation .
The molecular structure of D19 features specific functional groups that facilitate its binding to the RING domain of cIAP1. While detailed structural data (e.g., X-ray crystallography) specific to D19 may not be available, it is characterized by:
The binding affinity of D19 for cIAP1 has been demonstrated through various biochemical assays, indicating a selective inhibition mechanism .
D19 functions primarily through competitive inhibition, blocking the interaction between cIAP1 and its E2 partners. Key reactions involved include:
These reactions highlight D19's role in modulating cellular signaling pathways associated with apoptosis and cell proliferation.
The mechanism by which D19 exerts its effects involves several steps:
This mechanism underlines the therapeutic potential of D19 in cancer treatments targeting aberrant signaling pathways.
While specific physical properties such as melting point or solubility may not be extensively documented for D19, general characteristics typical for small-molecule inhibitors include:
These properties are essential for assessing the viability of D19 as a therapeutic agent .
D19 has significant implications in scientific research and therapeutic applications:
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) belongs to the RING (Really Interesting New Gene) family of E3 ubiquitin ligases, characterized by a C-terminal RING domain that facilitates E2 ubiquitin-conjugating enzyme recruitment. This domain adopts a cross-braced zinc-coordination structure, with the canonical sequence Cys-X₂-Cys-X₍₉₋₃₉₎-Cys-X₍₁₋₃₎-His-X₍₂₋₃₎-Cys-X₂-Cys coordinating two zinc ions essential for structural integrity [6] [3]. Unlike HECT-type E3 ligases that form catalytic thioester intermediates, RING-type E3s like cIAP1 act as scaffolds that directly facilitate ubiquitin transfer from E2~Ub complexes to substrate lysine residues. cIAP1 functions within multi-protein complexes, including tumor necrosis factor receptor-associated factors (TRAFs), to regulate innate immunity, inflammation, and cell death pathways through substrate ubiquitination [3] [6].
cIAP1 exerts dual roles in cell survival and death by modulating key signaling cascades:
c-MYC activation is a hallmark of >70% of human cancers, yet direct pharmacological inhibition has proven challenging. cIAP1 stabilizes c-MYC indirectly by mediating K48-linked ubiquitination and proteasomal degradation of MAD1 [3]. In vitro studies demonstrate that cIAP1 depletion reduces c-MYC protein levels and suppresses tumor growth. Consequently, inhibiting cIAP1’s E3 ligase activity represents a viable strategy to disrupt c-MYC signaling cascades in cancers where conventional therapies fail [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7